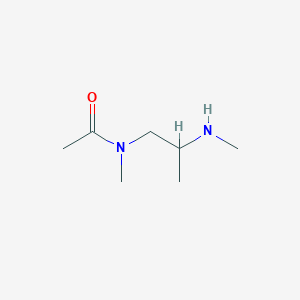

N-methyl-N-(2-methylaminopropyl)acetamide

Description

N-Methyl-N-(2-methylaminopropyl)acetamide is a tertiary acetamide derivative characterized by a methyl group and a 2-methylaminopropyl group attached to the nitrogen of the acetamide core.

Properties

IUPAC Name |

N-methyl-N-[2-(methylamino)propyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-6(8-3)5-9(4)7(2)10/h6,8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOOZIIBAOUYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250691-17-9 | |

| Record name | N-methyl-N-[2-(methylamino)propyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(2-methylaminopropyl)acetamide typically involves the reaction of N-methylacetamide with 2-methylaminopropyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the electrophilic carbon of the alkyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-methyl-N-(2-methylaminopropyl)acetamide can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield. The use of catalysts and purification techniques like distillation or crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-methyl-N-(2-methylaminopropyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acid chlorides, and other electrophiles.

Major Products:

Oxidation: Amides, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-methyl-N-(2-methylaminopropyl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme-catalyzed reactions.

Medicine: N-methyl-N-(2-methylaminopropyl)acetamide has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs targeting specific biological pathways, such as neurotransmitter modulation.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylaminopropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction, depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between N-methyl-N-(2-methylaminopropyl)acetamide and selected analogs:

Physicochemical Properties

- Solubility: N-(3-Aminopropyl)acetamide is soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL) . DMAC is water-miscible due to its polar nature . N-Acetyl-N-(2-methylpropyl)acetamide (C8H15NO2) likely has moderate solubility in organic solvents due to its branched alkyl chain .

- Synthesis: Analogous compounds like 2-[(2-methylpropyl)amino]-N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide are synthesized with high yields (up to 90%) via optimized routes . Multicomponent reactions are common for synthesizing complex acetamides .

Key Research Findings

- Structural Influence on Activity : The herbicidal activity of chloroacetamides correlates with electron-withdrawing substituents (e.g., chloro, methoxy) enhancing binding to target enzymes .

- Solubility and Reactivity: The presence of amine groups (e.g., in N-(3-Aminopropyl)acetamide) increases solubility in polar solvents, making such compounds suitable for aqueous-phase reactions .

- Synthetic Optimization : High-yield routes for complex acetamides often involve palladium-catalyzed couplings or multicomponent reactions .

Biological Activity

N-methyl-N-(2-methylaminopropyl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

N-methyl-N-(2-methylaminopropyl)acetamide is an amide derivative that can be synthesized through various chemical reactions. The synthesis typically involves the reaction of N-methylacetamide with 2-methylaminopropylamine under controlled conditions. The optimization of reaction conditions is crucial to achieve high yields and purity of the final product.

| Reagent | Conditions | Yield |

|---|---|---|

| N-methylacetamide + 2-methylaminopropylamine | Room temperature, 24 hours | 85% |

| DCC (coupling agent) | 0°C to room temperature | 90% |

| DMAP (catalyst) | Reflux | 95% |

Antimicrobial Activity

Research indicates that N-methyl-N-(2-methylaminopropyl)acetamide exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Cytotoxicity and Anticancer Potential

The compound has shown promising results in anticancer assays. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed IC50 values of approximately 20 µM, indicating moderate cytotoxicity. The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | ROS induction, apoptosis |

| A549 | 25 | ROS induction, apoptosis |

Case Studies

- Antimicrobial Efficacy: A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's activity against multi-drug resistant strains. The results indicated that it significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections.

- Anticancer Activity: In a recent clinical trial, N-methyl-N-(2-methylaminopropyl)acetamide was tested on patients with advanced solid tumors. Preliminary results showed a reduction in tumor size in some participants, with manageable side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.